molecular formula C10H7NaO4S B12649762 Sodium 5-hydroxynaphthalene-2-sulphonate CAS No. 93804-67-2

Sodium 5-hydroxynaphthalene-2-sulphonate

Cat. No.: B12649762
CAS No.: 93804-67-2
M. Wt: 246.22 g/mol
InChI Key: AKGMSDDDIBIAJM-UHFFFAOYSA-M
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Description

Sodium 5-hydroxynaphthalene-2-sulphonate is an organic compound with the chemical formula C10H7NaO4S. It is a sodium salt of 5-hydroxynaphthalene-2-sulphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-hydroxynaphthalene-2-sulphonate typically involves the sulfonation of 5-hydroxynaphthalene. One common method includes the reaction of 5-hydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production process involves feeding caustic soda liquid into a high-pressure kettle, followed by the addition of disodium 1.5-naphthalenedisulfonate. The mixture is heated to 227-230°C under a pressure of 1-2 MPa for about 20 hours. After cooling and crystallization, solid this compound with high purity is obtained .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalenes .

Scientific Research Applications

Sodium 5-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-hydroxynaphthalene-2-sulphonate involves its interaction with molecular targets through its hydroxyl and sulfonate groups. These functional groups allow it to participate in various chemical reactions, influencing cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: Sodium 5-hydroxynaphthalene-2-sulphonate is unique due to its specific position of the hydroxyl and sulfonate groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and other similar compounds .

Properties

CAS No.

93804-67-2

Molecular Formula

C10H7NaO4S

Molecular Weight

246.22 g/mol

IUPAC Name

sodium;5-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C10H8O4S.Na/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10;/h1-6,11H,(H,12,13,14);/q;+1/p-1

InChI Key

AKGMSDDDIBIAJM-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)O.[Na+]

Origin of Product

United States

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